

ortho-tolualdehyde chemical structure and reactivity

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Compound of Interest

Compound Name: TOLUALDEHYDES

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An In-depth Technical Guide on the Chemical Structure and Reactivity of ortho-Tolualdehyde

Introduction

ortho-Tolualdehyde, also known as 2-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C_8H_8O .^{[1][2]} It consists of a benzene ring substituted with an aldehyde group (-CHO) and a methyl group (-CH₃) at the ortho (1,2-) positions.^[1] This unique arrangement of functional groups imparts specific chemical properties and reactivity patterns, making it a valuable intermediate and versatile building block in organic synthesis.^{[3][4]} It is utilized in the manufacturing of pharmaceuticals, agrochemicals, dyes, and fragrances.^[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of ortho-tolualdehyde, along with detailed experimental protocols for some of its key reactions.

Chemical Structure

The structure of ortho-tolualdehyde features a planar benzene ring with a formyl group and a methyl group attached to adjacent carbon atoms. The molecular weight of ortho-tolualdehyde is approximately 120.15 g/mol.^{[2][5][6]}

Caption: Chemical structure of ortho-tolualdehyde.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of ortho-tolualdehyde.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O	[1][2]
Molecular Weight	120.15 g/mol	[2][5][6]
CAS Number	529-20-4	[1][2]
Appearance	Clear colorless to yellow liquid	[4][6][7]
Boiling Point	199-200 °C at 760 mmHg	[5]
Density	1.039 g/mL at 25 °C	[1]
Refractive Index	1.546 (n ₂₀ /D)	
Flash Point	77.22 °C (171.00 °F)	[8]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	[4]

Chemical Reactivity

The reactivity of ortho-tolualdehyde is primarily governed by the aldehyde functional group, with its reactivity being modulated by the electronic and steric effects of the adjacent methyl group.

Electronic and Steric Effects

The methyl group is a weak electron-donating group.[9] Through inductive and resonance (hyperconjugation) effects, it increases the electron density on the aromatic ring and the carbonyl carbon.[9] This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9] Furthermore, the close proximity of the ortho-methyl group to the aldehyde functional group introduces significant steric hindrance, which can impede the approach of nucleophiles, further reducing the reaction rate.[9]

Nucleophilic Addition Reactions

Due to the combined deactivating electronic effect and steric hindrance of the ortho-methyl group, ortho-tolualdehyde is generally less reactive towards nucleophilic addition reactions than benzaldehyde, meta-tolualdehyde, and para-tolualdehyde.[9][10] The reactivity order for tolualdehyde isomers in such reactions is generally para > meta > ortho.[11]

Oxidation

ortho-Tolualdehyde can be oxidized to its corresponding carboxylic acid, ortho-toluic acid. This transformation can be achieved using various oxidizing agents such as potassium permanganate (KMnO_4) or dichromate salts.[11] Enzymatic oxidation also occurs, for instance, by cytochrome P450-dependent aldehyde oxygenase in mouse liver microsomes, which converts **tolualdehydes** to their corresponding toluic acids.[11] In a comparative study of enzymatic oxidation, ortho-tolualdehyde showed a lower specific activity (1.44 nmol/min/nmol P450) compared to the meta (2.81) and para (2.32) isomers, indicating a slower rate of enzymatic oxidation.[11]

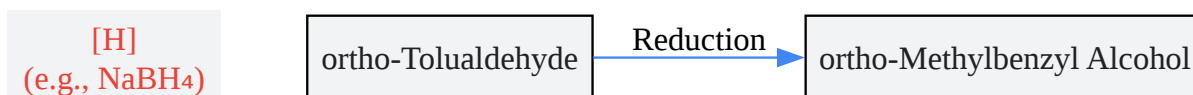


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Caption: General pathway for the oxidation of ortho-tolualdehyde.

Reduction

The aldehyde group of ortho-tolualdehyde can be readily reduced to a primary alcohol, ortho-methylbenzyl alcohol. This is a common transformation in organic synthesis and can be accomplished using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).



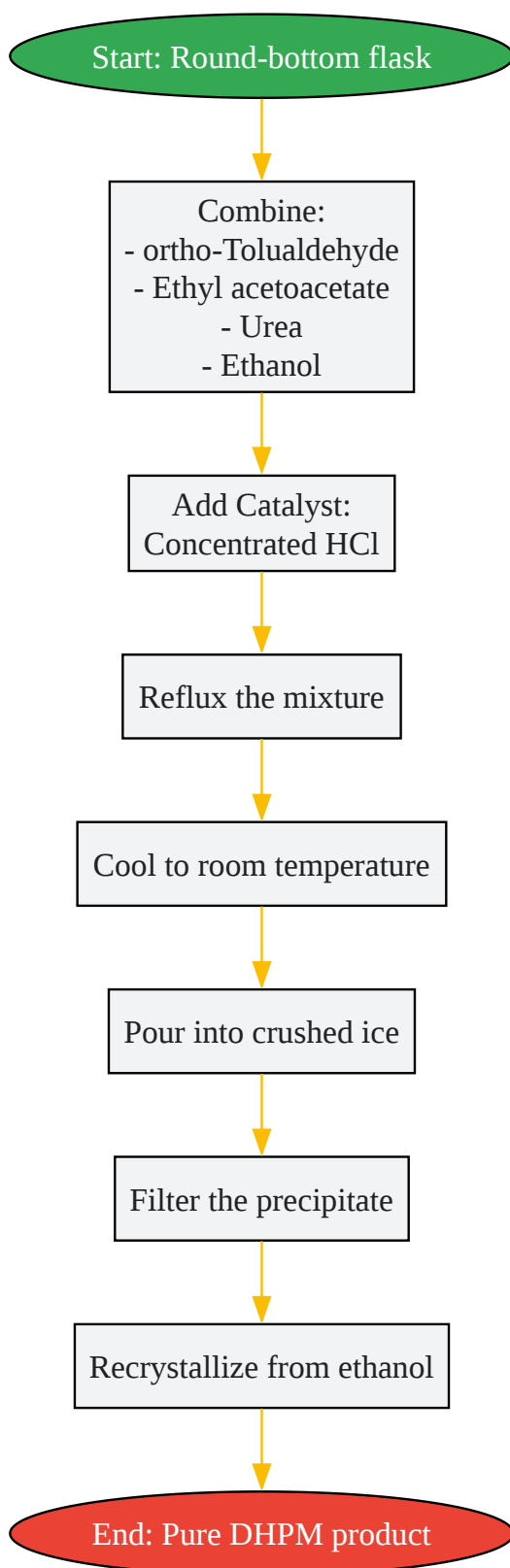
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Caption: General pathway for the reduction of ortho-tolualdehyde.

Condensation Reactions

ortho-Tolualdehyde participates in various condensation reactions, which are crucial for forming carbon-carbon bonds and synthesizing more complex molecules.

- **Biginelli Reaction:** This is a one-pot cyclocondensation reaction involving an aldehyde, a β -ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).^[3] These products are of significant interest in medicinal chemistry.^[3]
- **Claisen-Schmidt Condensation:** This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or another aldehyde to form a chalcone or an α,β -unsaturated aldehyde, respectively.^[9]
- **Knoevenagel Condensation:** This reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.^[9]



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Caption: Experimental workflow for the Biginelli reaction.

Experimental Protocols

Synthesis of ortho-Tolualdehyde from o-Xylyl Bromide

This method is a general procedure for preparing substituted benzaldehydes.[\[12\]](#)

- Materials:
 - Sodium (11.5 g, 0.5 g atom)
 - Absolute ethanol (500 ml)
 - 2-Nitropropane (46 g, 0.52 mole)
 - o-Xylyl bromide (92.5 g, 0.50 mole)
 - Ether
 - 10% Sodium hydroxide solution
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve sodium in absolute ethanol in a 1-L round-bottomed flask.[\[12\]](#)
 - Add 2-nitropropane, followed by o-xylyl bromide.[\[12\]](#)
 - Attach a reflux condenser and shake the flask at intervals for 4 hours. The reaction mixture will become warm, and a precipitate of sodium bromide will form.[\[12\]](#)
 - After the reaction period, filter to separate the sodium bromide and remove the ethanol by distillation on a steam bath.[\[12\]](#)
 - Dissolve the residue in 100 ml of ether and 150 ml of water.[\[12\]](#)
 - Wash the ether layer with two 50-ml portions of 10% sodium hydroxide solution, followed by 50 ml of water.[\[12\]](#)

- Separate the ether layer, dry it with anhydrous sodium sulfate, and remove the ether by distillation.[\[12\]](#)
- Distill the crude product under reduced pressure to obtain o-tolualdehyde. The expected yield is 68–73%.[\[12\]](#)

Biginelli Reaction: Synthesis of 4-(o-tolyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

The following is a general procedure adapted for ortho-tolualdehyde.[\[3\]](#)

- Materials:
 - o-Tolualdehyde (10 mmol)
 - Ethyl acetoacetate (10 mmol)
 - Urea (15 mmol)
 - Ethanol (20 mL)
 - Concentrated Hydrochloric Acid (catalyst)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, combine o-tolualdehyde, ethyl acetoacetate, and urea in ethanol.[\[3\]](#)
 - Add a few drops of concentrated hydrochloric acid as a catalyst.[\[3\]](#)
 - Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[\[3\]](#)
 - After completion, cool the reaction mixture to room temperature and then pour it into crushed ice.[\[3\]](#)
 - Collect the resulting precipitate by filtration, wash with cold water, and dry.[\[3\]](#)

- Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]

Conclusion

ortho-Tolualdehyde is a significant aromatic aldehyde whose reactivity is finely tuned by the interplay of the electronic and steric effects of its ortho-methyl substituent. This guide has detailed its chemical structure, physicochemical properties, and diverse reactivity in key organic transformations such as oxidation, reduction, and condensation reactions. The provided experimental protocols offer practical methods for its synthesis and utilization in constructing complex molecular architectures, underscoring its importance for researchers and professionals in chemical and pharmaceutical development.

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